Erythrosin Yellowish

Description

Historical Context of Erythrosin Research and Development

The journey of Erythrosin began in 1876 when it was discovered by the Swiss chemist Karl Kussmaul. wikipedia.org Shortly after its discovery, it was commercialized for the purpose of dyeing textiles like wool and silk. wikipedia.org Its synthesis is a two-step process that starts with the condensation of resorcinol (B1680541) and phthalic anhydride (B1165640) to form fluorescein (B123965), which is subsequently iodinated to produce the final Erythrosin molecule, chemically known as the disodium (B8443419) salt of 2,4,5,7-tetraiodofluorescein. wikipedia.orgfao.orgnih.govnih.gov

The early 20th century saw its applications expand beyond textiles. Following the passage of the Pure Food and Drug Act of 1906 in the United States, Erythrosin was legalized for use as a food colorant. wikipedia.org Its production for the food industry grew substantially over the following decades. wikipedia.orgatamanchemicals.com This historical transition from a textile dye to a widely used additive underscores the evolving interplay between chemical synthesis, industrial application, and regulatory science.

Data sourced from multiple references. wikipedia.orgnih.govnih.govchemicalbook.comsigmaaldrich.com

Interdisciplinary Significance in Chemical Sciences and Related Fields

Erythrosin's unique chemical structure and photophysical properties have made it a valuable tool in numerous scientific disciplines. As a derivative of fluorone, its extended π-system and heavy iodine atoms are central to its functions. wikipedia.org

Photochemistry and Photophysics: Erythrosin is a highly efficient photosensitizer. oup.com It strongly absorbs light in the visible spectrum and, upon excitation, can transition to a triplet state. oup.comresearchgate.net This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. researchgate.net This property is the basis for many of its applications. Its high molar absorption coefficient (ε₅₃₂ₙₘ ≈ 96,600 L mol⁻¹ cm⁻¹) and significant singlet oxygen quantum yield (ΦΔ ≈ 0.62 in water) make it particularly effective. researchgate.net Research has explored its photophysical behavior in various environments, including polymers and dendrimers, to modulate its properties for specific applications. nih.govias.ac.in

Organic Synthesis: In the field of synthetic chemistry, Erythrosin serves as an inexpensive and effective visible-light photoredox catalyst. wikipedia.orgrsc.org This application leverages its ability to initiate electron transfer reactions upon light absorption. It has been successfully employed in the synthesis of complex organic molecules like imidazo[1,2-a]pyridines and in photocatalytic oxidation reactions when paired with semiconductor materials such as titanium dioxide. rsc.orgacs.org

Analytical Chemistry: The distinct color and spectroscopic properties of Erythrosin have been utilized in analytical chemistry. It has been used as an indicator in titrations and in chemometric methods for the simultaneous determination of multiple colored compounds in a mixture. acs.orgsci-int.com More advanced applications include its use in the development of highly sensitive analytical sensors, for instance, in the surface-enhanced Raman scattering (SERS) based detection of gold nanoparticles. researchgate.net

Biomedical and Biological Research: Erythrosin's capacity to generate reactive oxygen species has been extensively studied in the context of photodynamic therapy (PDT). oup.complos.org Research has demonstrated its potential for the light-activated killing of pathogenic microorganisms in oral plaque biofilms and for the treatment of malignant and pre-malignant oral cells. oup.complos.orgresearchgate.net In some studies, it has proven more effective than other well-known photosensitizers. oup.comoup.comnih.gov Beyond PDT, it is also used as a biological stain for visualizing cellular structures in microscopy. wikipedia.orgatamanchemicals.com

Data sourced from multiple references. oup.comias.ac.inrsc.orgacs.orgnih.gov

Current Research Frontiers and Unaddressed Challenges

Despite its long history, research on Erythrosin continues to evolve, pushing into new frontiers while also seeking to overcome long-standing challenges.

Current Research Frontiers:

Advanced Photocatalysis: A significant area of current research involves integrating Erythrosin with advanced materials to enhance its catalytic activity. This includes the development of novel nanocomposites and dye-sensitized semiconductors for applications in green chemistry and environmental remediation, such as the degradation of pollutants and the selective oxidation of organic compounds. acs.orgmdpi.comresearchgate.net

Novel Therapeutic Strategies: The antiviral potential of Erythrosin is a burgeoning field of study. Recent research has identified it as a potent inhibitor of the flavivirus NS2B-NS3 protease, a critical enzyme for viruses such as Zika and Dengue, opening a new avenue for therapeutic development. nih.gov Furthermore, synthetic modification of the Erythrosin structure to create derivatives with enhanced interaction with biological membranes is being pursued to improve PDT efficacy. researchgate.net

Unaddressed Challenges:

Photostability: A primary limitation of Erythrosin is its susceptibility to photobleaching, where the molecule is irreversibly damaged by light exposure. researchgate.net This degradation reduces its efficiency over time in applications like photocatalysis and PDT. A key challenge is to enhance its photostability, for example, by embedding it in protective polymer matrices or by chemical modification, without compromising its photosensitizing properties. ias.ac.in

Environmental Persistence and Degradation: The stability that makes Erythrosin a useful dye also contributes to its persistence in the environment, posing a challenge for wastewater treatment. usv.ro While photocatalytic degradation has shown promise, developing cost-effective and scalable methods for its complete mineralization remains an active area of research. usv.ro

Mechanism of Action: While the fundamental photophysics of Erythrosin is well-understood, the precise mechanisms of its interactions within complex biological systems are not fully elucidated. nih.govscielo.br A deeper understanding of how it binds to and affects the function of specific proteins and enzymes is needed to fully exploit its potential in biomedical applications and to understand its biological activity. nih.govsigmaaldrich.com

Structure

3D Structure of Parent

Properties

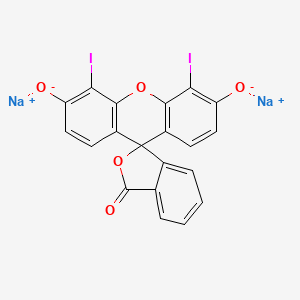

Molecular Formula |

C20H8I2Na2O5 |

|---|---|

Molecular Weight |

628.1 g/mol |

IUPAC Name |

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H10I2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |

InChI Key |

AHSJNHONMVUMLK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Erythrosin

Electrochemical Synthesis Pathways from Precursors

Electrochemical methods offer a compelling alternative to conventional chemical synthesis, providing advantages in terms of control, efficiency, and reduced environmental impact. The electrochemical synthesis of Erythrosin (also known as Erythrosine B or tetraiodofluorescein) from its precursor, fluorescein (B123965), has been demonstrated as a viable and superior pathway. researchgate.net

This process involves the electrochemical halogenation of fluorescein. researchgate.net In a typical setup, bromide or iodide ions are oxidized at an anode to generate a reactive halogen species in-situ. researchgate.netpixel-online.net This reactive intermediate then immediately reacts with the fluorescein present in the solution, leading to sequential halogenation of the xanthene core. pixel-online.net The degree of halogenation can be controlled through reaction parameters.

Research into the electrochemical synthesis of Erythrosin from fluorescein has identified optimal conditions for maximizing product yield and purity. researchgate.net Key parameters include the choice of electrolyte, anode material, and current density. Studies have shown that while electrolytes like sodium bicarbonate are highly effective for the electrosynthesis of brominated fluorescein (Eosin), sodium acetate (B1210297) solutions provide a more suitable medium for iodination to produce Erythrosin. researchgate.netresearchgate.net The process has been successfully carried out in both batch and flow reactors. researchgate.net The electrochemical approach is noted for producing a product with a higher purity content compared to commercially available samples of the era. researchgate.net

| Parameter | Experimental Conditions |

|---|---|

| Precursor | Fluorescein |

| Electrolytes | 20% CH3COONa (pH 9.0) |

| Anode Material | TSIA (Titanium Substrate Iridium Oxide Activated), Graphite (B72142) |

| Anode Current Density | 2.5-7 A dm⁻² |

| Temperature | 40 ± 5 °C |

The probable mechanism involves the oxidation of iodide ions at the anode to form elemental iodine, which then electrophilically substitutes onto the electron-rich fluorescein molecule to yield tetraiodofluorescein. researchgate.netpixel-online.net This method avoids the direct handling of hazardous halogens and allows for precise control over the reaction. pixel-online.net

Design and Synthesis of Erythrosin Derivatives

The functional properties of Erythrosin can be tailored for specific applications through the synthesis of its derivatives. This involves chemical modification of the parent molecule to enhance or introduce desired characteristics, such as altered photophysical properties, increased biological activity, or the ability to conjugate to other molecules.

The reactivity and properties of Erythrosin are highly dependent on its chemical structure, which features two key regions for modification: the upper xanthene ring and the lower isobenzofuran (B1246724) (phenyl) ring. nih.gov The introduction of different substituent groups can have significant effects due to inductive and resonance phenomena. youtube.comlibretexts.org

Structure-activity relationship (SAR) studies have provided critical insights into how modifications affect the molecule's function. For instance, in the context of developing antiviral agents against the Zika virus (ZIKV), researchers synthesized a series of Erythrosin B derivatives. nih.gov These studies revealed that:

Xanthene Ring Modifications: Most alterations to the xanthene ring, such as changing the iodine substituents, resulted in a reduction or complete loss of inhibitory activity against the viral protease. nih.gov This suggests the tetraiodo-substitution pattern on the xanthene core is crucial for this specific biological activity. nih.gov

Isobenzofuran Ring Modifications: In contrast, the isobenzofuran ring proved to be more tolerant to modifications. nih.gov Introducing chlorine atoms as substituents on this ring led to derivatives with slightly increased antiviral activity, indicating this site is a promising target for future optimization. nih.gov

The type of substituent dramatically influences reactivity. Electron-donating groups (e.g., -OH, -OR) activate the aromatic system, making it more susceptible to electrophilic attack, while electron-withdrawing groups (e.g., -NO₂, -CN, halogens) deactivate it. youtube.comlibretexts.org Halogen substituents, like the iodine atoms in Erythrosin, are deactivating due to their electron-withdrawing inductive effect, yet they can also donate electron density via resonance. libretexts.org This dual nature plays a pivotal role in modulating the molecule's electronic properties and interactions. researchgate.net

| Region Modified | Type of Modification | Effect on Inhibitory Activity |

|---|---|---|

| Xanthene Ring | Various modifications (e.g., altering iodine substituents) | Loss or reduction of activity |

| Isobenzofuran Ring | Chlorine substitutions | Slight increase in activity |

A significant area of Erythrosin derivatization involves the synthesis of conjugates, where the dye is covalently linked to a larger molecule, such as a protein or polymer, to create a functional hybrid material.

One important application is in the field of immunoassays. An artificial antigen for Erythrosin has been synthesized by coupling its precursor, fluorescein, to a carrier protein, bovine serum albumin (BSA). google.comgoogle.com This conjugate can be used to generate antibodies specific to the Erythrosin structure, enabling the development of sensitive detection methods like ELISA. google.com Similarly, Erythrosin-isothiocyanate has been conjugated to antibodies for use in analytical procedures. prepchem.com

Derivatives have also been synthesized to enhance biological efficacy. For example, dialkylated Erythrosin B derivatives, synthesized via an Arbuzov-type rearrangement using dialkyl sulfite, have been investigated as potential antimicrobial agents against strains like Escherichia coli. researchgate.netnitkkr.ac.in Furthermore, the development of Erythrosin derivatives as potent inhibitors of the ZIKV protease demonstrates a targeted approach to creating conjugates for specific therapeutic applications. nih.gov

Green Chemistry Approaches in Erythrosin Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign, reducing waste and avoiding the use of hazardous substances. While the traditional synthesis of Erythrosin involves processes that are not inherently "green," significant progress has been made in the green synthesis of its core structure, the xanthene ring system. pnu.ac.irijcce.ac.irunito.it

These modern approaches offer several advantages over classical methods, including the use of non-toxic catalysts, environmentally friendly solvents, and energy-efficient reaction conditions. pnu.ac.irbenthamdirect.com Key green strategies applicable to xanthene synthesis include:

Use of Eco-Friendly Catalysts: Researchers have employed biodegradable and reusable catalysts like cellulose (B213188) sulfuric acid (CSA) for the condensation reactions that form the xanthene backbone. pnu.ac.ir Other efficient and magnetically separable nanocatalysts, such as γ-Fe₂O₃@HAP-Fe²⁺ NPs, have been used to synthesize xanthene derivatives in water, a green solvent. ijcce.ac.ir

Alternative Energy Sources: Ultrasound irradiation has been utilized as an alternative energy source to drive the synthesis of xanthene derivatives. unito.it This technique often leads to higher yields, significantly faster reaction rates, and improved selectivity under milder conditions compared to conventional heating. unito.it

Environmentally Benign Solvents: Many green synthetic routes for xanthenes now prioritize the use of water or ethanol, or are performed under solvent-free conditions, which drastically reduces the environmental footprint of the process. pnu.ac.irijcce.ac.irunito.ittandfonline.com

Metal-Free Photocatalysis: Xanthene dyes themselves, including Erythrosin, are effective photocatalysts that operate under visible light. benthamdirect.com This highlights a green application of the compounds, as they can replace metal-based catalysts (often containing expensive and toxic Ir or Ru) in various organic reactions. benthamdirect.com

These methodologies, while often demonstrated for general xanthene derivatives, lay a clear foundation for developing a more sustainable, end-to-end synthesis of Erythrosin Yellowish. The electrochemical pathways discussed previously can also be considered a green approach, as they generate reagents in-situ and can reduce the need for harsh chemical oxidants. pixel-online.net

Sophisticated Analytical Techniques for Erythrosin Characterization and Quantification

Spectroscopic Methodologies for Comprehensive Analysis

Spectroscopic techniques are central to the analysis of Erythrosin, leveraging its interaction with electromagnetic radiation to elucidate its structural and electronic properties.

Advanced UV-Vis Spectrophotometry and Luminescence Characterization

Advanced UV-Vis spectrophotometry and luminescence techniques are pivotal in understanding the photophysical behavior of Erythrosin. These methods probe the electronic transitions that occur when the molecule absorbs and emits light.

Erythrosin B exhibits a strong absorption of visible light, with its primary absorption peak typically observed around 524-535 nm in various solvents, including water and ethanol. merckmillipore.comphotochemcad.comatamanchemicals.com The molar extinction coefficient, a measure of how strongly the substance absorbs light at a given wavelength, is notably high, indicating its efficacy as a dye. nih.gov The absorption spectrum can be influenced by the solvent environment. researchgate.net For instance, in an aqueous solution, the maximum absorbance is at approximately 530 nm. atamanchemicals.com

Fluorescence spectroscopy reveals that upon excitation, Erythrosin B emits light at a longer wavelength than it absorbs. The fluorescence emission spectrum is a key characteristic used in its identification and quantification. The intensity and lifetime of this fluorescence can be affected by various factors, including the surrounding medium and the presence of quenching agents. For example, collisional quenching with potassium iodide can significantly decrease the fluorescence lifetime of Erythrosin B. nih.gov The binding of Erythrosin B to proteins, such as bovine serum albumin, can also lead to changes in its absorption and fluorescence spectra. researchgate.net

| Parameter | Value | Solvent/Condition | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 535 nm | Ethanol | photochemcad.com |

| Absorption Maximum (λmax) | 524 - 527 nm | Water | merckmillipore.com |

| Absorption Maximum (λmax) | ~526 nm | Water (pH 7) | nih.gov |

| Absorption Maximum (λmax) | 510 nm | Aqueous Solution (6 x 10-6 M) | researchgate.net |

| Molar Extinction Coefficient (ε) | 107,000 M-1cm-1 | at 535 nm in Ethanol | photochemcad.com |

| Fluorescence Lifetime (Quenched) | 24 ps | 5.02 M Potassium Iodide | nih.gov |

Erythrosin B is well-known for its prominent phosphorescence, a phenomenon where the molecule emits light from its excited triplet state. nih.gov This emission occurs at a longer wavelength and has a much longer lifetime compared to fluorescence. The phosphorescence of Erythrosin B can be observed at room temperature, particularly when the dye is immobilized on surfaces or in viscous media, which protects it from quenching by molecular oxygen. researchgate.net

Delayed fluorescence, another form of long-lived emission, is also observed for Erythrosin B. nih.gov This E-type fluorescence arises from the thermal reactivation of molecules from the triplet state back to the excited singlet state, from which they then fluoresce. nih.gov The intensities of both phosphorescence and delayed fluorescence are sensitive to temperature and the presence of oxygen. scispace.com For instance, in amorphous sucrose (B13894) films, as temperature increases, phosphorescence intensity decreases while delayed fluorescence intensity increases. nih.gov In sol-gel silica (B1680970), the phosphorescence emission has a strong peak around 691 nm, while a smaller delayed fluorescence peak appears at a shorter wavelength of about 570 nm. scispace.com

Studies have shown that the phosphorescence lifetime of Erythrosin B in aerobic alkaline aqueous solution is approximately 1.92 µs. researchgate.net The formation of the triplet state, which is a precursor to phosphorescence, occurs through intersystem crossing from the excited singlet state. mdpi.com The efficiency of this process is a key determinant of the phosphorescence quantum yield.

The quantum yield of a photophysical process is the fraction of absorbed photons that result in that specific process. For Erythrosin B, the fluorescence quantum yield (Φf) and the phosphorescence quantum yield (Φp) are important parameters that characterize its emissive properties.

The fluorescence quantum yield of Erythrosin B is generally low, with reported values varying depending on the environment. For example, in ethanol, the fluorescence quantum yield is approximately 0.08. photochemcad.com When bound to a peptide, a value of 0.095 has been determined. researchgate.net In the presence of a high concentration of potassium iodide, the quantum yield can be quenched to as low as 0.0035. nih.gov

The phosphorescence quantum yield of Erythrosin B is significantly higher, especially in deoxygenated or rigid environments. In starch, the phosphorescence quantum yield can be as high as 6% at 293K and increases to 25% at 12K. researchgate.net In aerobic alkaline aqueous solution, the phosphorescence quantum yield is much lower, on the order of (1.5 ± 0.3) × 10⁻⁵. researchgate.net For Erythrosin B trapped in sol-gel silica, the phosphorescence quantum yield in a vacuum at room temperature is 2.0%. uq.edu.au The triplet state quantum yield is also a critical parameter, with photosensitizing efficiency increasing in the order fluorescein (B123965) < eosin (B541160) B < eosin Y < erythrosin B < rose bengal. nih.gov

| Quantum Yield Type | Value | Condition | Reference |

|---|---|---|---|

| Fluorescence (Φf) | 0.08 | Ethanol | photochemcad.com |

| Fluorescence (Φf) | 0.095 | Attached to a peptide | researchgate.net |

| Fluorescence (Φf) | 0.0035 | 5.02 M KI | nih.gov |

| Phosphorescence (Φp) | 6% | In starch at 293K | researchgate.net |

| Phosphorescence (Φp) | 25% | In starch at 12K | researchgate.net |

| Phosphorescence (Φp) | (1.5 ± 0.3) × 10-5 | Aerobic 0.1 mM NaOH | researchgate.net |

| Phosphorescence (Φp) | 2.0% | In sol-gel silica (vacuum, room temp.) | uq.edu.au |

Mass Spectrometry for Impurity Profiling and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For Erythrosin B, MS is invaluable for confirming its molecular identity, profiling impurities, and elucidating its fragmentation pathways.

High-resolution mass spectrometry can precisely determine the elemental composition of Erythrosin B and any related impurities. This is crucial for assessing the purity of the dye, as commercial preparations may contain subsidiary coloring matters. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often coupled with mass analyzers like time-of-flight (TOF) or Orbitrap to achieve high accuracy and sensitivity.

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, are used to study the fragmentation pathways of Erythrosin B. This provides structural information and helps in the identification of unknown impurities or degradation products. The fragmentation pattern is a characteristic fingerprint of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within the Erythrosin B molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. For Erythrosin B, characteristic absorption bands for the benzene (B151609) ring stretches are observed around 1602, 1541, and 1455 cm⁻¹. researchgate.net The region between 1350 and 1120 cm⁻¹ is associated with the mono and di-halogenated aromatic nucleus. scielo.br

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The Raman spectrum also reveals vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) can be used to predict the Raman spectra and assign the observed vibrational bands. rsc.org For Erythrosin B, the intense band at 1317 cm⁻¹ is attributed to the alternating C-C bond vibrations of the aromatic ring. duke.edu Surface-Enhanced Raman Scattering (SERS) can be used to significantly enhance the Raman signal of Erythrosin B, allowing for trace detection. metrohm.com

| Technique | Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|---|

| FT-IR | 1602, 1541, 1455 | Benzene ring stretches | researchgate.net |

| FT-IR | 1350 - 1120 | Mono and di-halogenated aromatic nucleus | scielo.br |

| FT-IR | 963 | C=C-H functional group | researchgate.net |

| Raman | 1317 | Alternating C-C bond of aromatic ring | duke.edu |

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the analysis of food colorants like Erythrosin due to its exceptional separation capabilities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent techniques that offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, purity assessment, and quantification of Erythrosin in various samples, including foodstuffs and pharmaceutical formulations. scholarsresearchlibrary.comresearchgate.net Reversed-phase (RP) HPLC is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation. epa.gov

Several RP-HPLC methods have been developed and validated for Erythrosin analysis. scholarsresearchlibrary.comajrconline.org A common approach involves using a C18 column as the stationary phase. scholarsresearchlibrary.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a mixture of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727) has been successfully used. scholarsresearchlibrary.comresearchgate.netajrconline.org The pH of the mobile phase also plays a significant role, with a pH of 8 showing good peak symmetry. researchgate.net Detection is typically carried out using a Photo Diode Array (PDA) detector at a wavelength of around 529 nm. scholarsresearchlibrary.comresearchgate.netajrconline.org

These methods have demonstrated high sensitivity, with detection limits reported as low as 0.1 ng/ml and quantification limits at 1 ng/ml. scholarsresearchlibrary.comresearchgate.net The precision of these methods is also notable, with low relative standard deviations (RSD) for both intra-day and inter-day measurements. scholarsresearchlibrary.comresearchgate.net The linearity of the calibration curves is excellent over a defined concentration range, ensuring accurate quantification. ajrconline.org

Interactive Table: HPLC Method Parameters for Erythrosin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex C18 Gemini (150x4.6 mm, 5 µm) | scholarsresearchlibrary.com, researchgate.net, ajrconline.org |

| Mobile Phase | 10mM Ammonium Acetate Buffer:Acetonitrile:Methanol (50:25:25 v/v/v) | scholarsresearchlibrary.com, researchgate.net |

| pH | 8 | researchgate.net |

| Detection | Photo Diode Array (PDA) at 529 nm | scholarsresearchlibrary.com, researchgate.net, ajrconline.org |

| Flow Rate | 1 ml/min | scholarsresearchlibrary.com, researchgate.net |

| Retention Time | 5.6 min | scholarsresearchlibrary.com, researchgate.net |

| Limit of Detection (LOD) | 0.1 ng/ml | scholarsresearchlibrary.com, researchgate.net |

| Limit of Quantification (LOQ) | 1 ng/ml | scholarsresearchlibrary.com, researchgate.net |

Capillary Electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation of Erythrosin and its impurities. nih.gov This method offers advantages such as high efficiency, reduced solvent and sample consumption, and lower waste generation compared to traditional HPLC. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for separating both charged and neutral analytes. nih.govwikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govwikipedia.org The separation of dyes like Erythrosin is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

For the analysis of Erythrosin and related fluorescein isomers, a buffer system containing borate (B1201080) and SDS at an alkaline pH (e.g., 9.3) has been shown to be effective. nih.gov This method allows for the quantitation of major by-products formed during the synthesis of Erythrosin, such as 2',4',5'-triiodofluorescein (B12726847) and 2',4',7'-triiodofluorescein. nih.gov

The sensitivity of CE methods for Erythrosin can be significantly enhanced by using laser-induced fluorescence (LIF) detection. nih.gov A CE-LIF system using a frequency-doubled Nd:YAG laser (532 nm) as the excitation source has achieved an extrapolated limit of detection (LOD) of 0.4 ng/mL for Erythrosin B. nih.gov This represents a significant improvement in sensitivity compared to CE with conventional UV/Vis absorbance detection. nih.gov The high selectivity of CE-LIF also helps in minimizing matrix effects when analyzing complex food samples. nih.gov

Interactive Table: Capillary Electrophoresis Conditions for Erythrosin Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov, nih.gov |

| Buffer | 50 mM Borate, 25 mM Sodium Dodecyl Sulfate (SDS), pH 9.3 | nih.gov |

| Detection | Laser-Induced Fluorescence (LIF) with Nd:YAG laser (532 nm) | nih.gov |

| Limit of Detection (LOD) | 0.4 ng/mL (Erythrosin B with LIF detection) | nih.gov |

| Analytes Separated | Erythrosin, 2',4',5'-triiodofluorescein, 2',4',7'-triiodofluorescein | nih.gov |

Electrochemical Sensing and Detection Systems

Electrochemical methods offer a compelling alternative to chromatographic techniques for the determination of Erythrosin, providing advantages such as simplicity, low cost, and portability. nih.govresearchgate.net These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been successfully applied to the analysis of Erythrosin. researchgate.netmdpi.com To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes are often employed. researchgate.net These modifications can increase the electrode's surface area, improve electron transfer kinetics, and facilitate the preconcentration of the analyte onto the electrode surface.

A variety of materials have been used to modify electrodes for Erythrosin detection, including carbon-based nanomaterials, metal oxides, and polymers. nih.gov For example, a poly(Erythrosine) modified pencil graphite (B72142) electrode has been fabricated for the determination of other analytes, demonstrating the potential of electropolymerization in sensor development. researchgate.net Another approach involves the use of a glucose-modified carbon paste electrode, which has shown enhanced sensitivity for Erythrosin detection. researchgate.net The oxidation of glucose on the electrode surface leads to the adsorption of negatively charged species, which in turn improves the interaction between the electrode and the analyte. researchgate.net

Square-wave adsorptive stripping voltammetry (SW-AdSV) is another sensitive voltammetric technique that has been used for Erythrosin analysis. mocedes.org This method involves an accumulation step where the analyte is adsorbed onto the electrode surface before the potential is scanned. By optimizing parameters such as the accumulation time, accumulation potential, and pH, a very low detection limit of 6.96×10⁻¹⁰ mol l⁻¹ has been achieved for Erythrosin B. mocedes.org

Interactive Table: Modified Electrodes for Voltammetric Determination of Erythrosin

| Electrode Modification | Voltammetric Technique | Key Findings | Reference |

|---|---|---|---|

| Glucose-modified carbon paste electrode | Cyclic Voltammetry (CV) | Enhanced sensitivity due to increased interaction between analyte and electrode. | researchgate.net |

| Nano Y2O3 modified graphite electrode | Differential Pulse Voltammetry (DPV) | Proposed for the electrochemical detection of Erythrosin in candies. | researchgate.net |

| Hanging Mercury Drop Electrode (HMDE) | Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Achieved a detection limit of 6.96×10⁻¹⁰ mol l⁻¹. | mocedes.org |

| Poly(Erythrosine) modified pencil graphite electrode | Cyclic Voltammetry (CV) | Fabricated via electropolymerization for sensing applications. | researchgate.net |

Amperometric and potentiometric methods represent another class of electrochemical techniques applicable to Erythrosin analysis. Amperometry involves applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. taylorandfrancis.com This technique is often coupled with flow injection analysis (FIA) for rapid and automated measurements. rsc.org Amperometric detection in an FIA system allows for high sample throughput and can achieve very low detection limits. nih.govnih.gov The use of microelectrodes in an amperometric detector can further enhance sensitivity. nih.gov

Potentiometric sensors, on the other hand, measure the potential difference between a working electrode and a reference electrode under near-zero current conditions. taylorandfrancis.com The potential of the working electrode is related to the concentration of the analyte. While less common for Erythrosin analysis compared to voltammetric and amperometric methods, potentiometry offers the advantage of simplicity and low instrumentation cost.

Flow injection analysis systems can be coupled with various detectors, including amperometric ones, for the determination of a wide range of analytes. researcher.life The optimization of FIA parameters, such as flow rate and sample volume, is crucial for achieving high repeatability and low dispersion of the analyte zone. researcher.life

Chemometric Applications in Erythrosin Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of Erythrosin analysis, chemometrics can be applied to data from various analytical techniques, particularly spectrophotometry, to resolve complex mixtures and improve the accuracy of quantification. nih.gov

When analyzing mixtures of dyes, their spectral profiles often overlap, making it difficult to determine the concentration of each component using traditional univariate calibration methods. nih.gov Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), can overcome this challenge by analyzing the entire spectrum simultaneously. mocedes.orgnih.gov

For instance, PLS has been used for the simultaneous spectrophotometric determination of Erythrosin, Amaranth, and Tartrazine in ternary mixtures. tandfonline.com Similarly, zero-crossing derivative spectrophotometry, another chemometric approach, has been successfully employed to resolve binary mixtures of Sunset Yellow and Erythrosin. researchgate.netcapes.gov.br This method utilizes the first or higher-order derivative of the absorption spectrum, where the derivative of one component is zero at the wavelength where the other component is measured. researchgate.net

Chemometric techniques like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Linear Discriminant Analysis (LDA) are also valuable for visualizing data and classifying samples based on their chemical composition. nih.govnih.gov These methods can be used to analyze the complex data generated from colorimetric sensor arrays that interact with analytes like Erythrosin. nih.govnih.gov The combination of sensor arrays and chemometrics provides a powerful tool for the identification and quantification of various compounds. nih.gov

Partial Least Squares (PLS) for Multicomponent Analysis

Partial Least Squares (PLS) regression is a powerful multivariate calibration tool widely used for the quantitative analysis of spectral data. mdpi.comresearchgate.net The PLS algorithm is effective at developing quantitative models by calculating new, uncorrelated latent variables (factors) that explain the maximum covariance between the spectral data and the concentrations of the components of interest. mdpi.com This makes it particularly suitable for handling the overlapping spectra commonly found in mixtures of food dyes. sci-int.comresearchgate.net

Research has demonstrated the successful application of PLS in the simultaneous determination of Erythrosin alongside other synthetic dyes. In one study, a PLS model was developed using UV-Vis spectrophotometry to quantify Erythrosine B, Brilliant Blue, and Tartrazine. nih.gov The model's accuracy was validated, showing only a small difference between the predicted and measured concentrations, confirming its potential for accurately determining dye concentrations in food samples. nih.gov

Another study focused on determining Erythrosin and Sunset Yellow in simulated saffron samples. sci-int.com By recording absorption spectra at an optimal pH and applying the PLS method to the spectral matrices, researchers could successfully quantify both dyes. sci-int.com The method proved to be simple, rapid, and reliable, with low relative errors for both Erythrosin and Sunset Yellow. sci-int.com The effectiveness of the PLS model is often assessed using parameters like the Root Mean Square Error (RMSE), which indicates the precision and accuracy of the predictions. sci-int.com

The table below summarizes the findings of a study that employed a PLS-1 model for the simultaneous determination of Erythrosin and Sunset Yellow. sci-int.com

| Parameter | Sunset Yellow | Erythrosine |

| Number of Factors | 7 | 7 |

| RMSE | 0.175 | 0.288 |

| Relative Error (%) | 2.447 | 5.0 |

| Correlation Coefficient (R²) | 0.997 | 0.995 |

| This table presents the statistical results for a PLS-1 calibration model used to quantify Sunset Yellow and Erythrosin in a binary mixture, demonstrating the model's high accuracy and correlation. sci-int.com |

Furthermore, Fourier Transform Infrared (FTIR) spectroscopy combined with PLS has been used to detect Erythrosine B as an adulterant in chili powder, showcasing the versatility of the technique across different spectral analysis methods. researchgate.net

Multivariate Calibration Techniques

Multivariate calibration methods are a cornerstone of modern analytical chemistry, especially for the analysis of complex systems where analytes have similar chemical properties and their spectral signals overlap. researchgate.nettandfonline.com These chemometric techniques, including PLS and Principal Component Regression (PCR), are frequently combined with spectrophotometric methods to achieve high precision and reliability in quantification. researchgate.net The primary advantage of these approaches is their ability to use a large portion of the spectral information, which enhances the robustness and accuracy of the quantitative models. mdpi.comresearchgate.net

For Erythrosin analysis, these techniques are indispensable for resolving it from other colorants like Tartrazine, Sunset Yellow, and Brilliant Blue in various commercial products. nih.govcapes.gov.br The direct UV-Vis spectrophotometric determination of such mixtures is often impossible without the aid of chemometrics. sci-int.com

A notable application involves the use of Surface-Enhanced Raman Spectroscopy (SERS) combined with chemometrics for the rapid quantitative analysis of Erythrosin and other colorants in beverages. rsc.org In this approach, a multivariate linear regression (MLR) model is established between the SERS spectra and the concentration of the dyes. rsc.org The predictive capability of such models is evaluated using metrics like the coefficient of determination (R²), the relative error of prediction (REP), and the root mean square error of prediction (RMSEP). rsc.org

The research findings below highlight the performance of a SERS-based chemometric model for the quantification of Erythrosin in different beverage types. rsc.org

| Sample Type | R² | REP (%) | RMSEP (μg mL⁻¹) | LOD (μg mL⁻¹) | LOQ (μg mL⁻¹) |

| FDDR-Erythrosine | 0.999 | 2.97 | 0.11 | 0.06 | 0.20 |

| VCD-Erythrosine | 0.996 | 3.51 | 0.52 | 0.30 | 1.00 |

| This table details the performance of a Multivariate Linear Regression (MLR) model combined with SERS for the quantitative analysis of Erythrosin in Fruit-Drink-Dessert-Red (FDDR) and Vegetable-Carbonated-Drink (VCD) samples. rsc.org |

By combining instrumental techniques with multivariate analysis, both qualitative and quantitative information can be extracted from spectral data, enabling the development of reliable methods for food analysis. mdpi.com These methods are not only accurate but also rapid and economical, often eliminating the need for time-consuming pretreatment steps. researchgate.net

Mechanistic Investigations of Erythrosin Degradation and Transformation

Photodegradation Pathways and Kinetics

Photodegradation involves the breakdown of a molecule initiated by the absorption of photons. xhost.ro For Erythrosin B, this process is highly sensitive to oxygen and light. acs.org In aqueous solutions, the dye undergoes a rapid, oxygen-sensitive bleaching when exposed to visible light. acs.orgscispace.com The degradation follows pseudo-first-order kinetics, with the rate being critically dependent on the rate of photon absorption and the concentration of dissolved oxygen. acs.orgscispace.comasianpubs.org

Erythrosin B is an effective photosensitizer, meaning that upon absorbing light, it can transfer energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This process is a key driver of its photodynamic activity. nih.govnih.gov The generation of singlet oxygen requires the photosensitizer (Erythrosin B), dissolved molecular oxygen, and light of an appropriate wavelength to excite the dye. nih.gov

The primary mechanism of photobleaching—the loss of color due to the dye's degradation—is believed to be a geminate attack of this singlet molecular oxygen on the Erythrosin B chromophore itself. acs.orgscispace.com This self-degradation process can diminish the efficiency of singlet oxygen production over time. nih.gov Kinetic studies have shown that this inherent bleaching can be accelerated by self-catalysis at higher concentrations of Erythrosin B and with longer exposure times. acs.orgscispace.com The quantum yield of singlet oxygen for Erythrosin B in aqueous media is reported to be approximately 0.62. researchgate.net

The rate and pathway of Erythrosin B photodegradation are significantly influenced by various environmental conditions.

pH: The pH of the solution plays a critical role. The rate of photocatalytic degradation has been observed to increase as the pH rises from 4.0 to 8.5. This is attributed to the increased generation of hydroxyl radicals (•OH) from the interaction between hydroxide (B78521) ions (OH⁻) and electron holes (h+) on the semiconductor catalyst surface, as these radicals are primary drivers of the oxidative degradation.

Buffer Systems: The chemical nature of the buffering agent can have specific effects that go beyond simple pH control. nih.gov Studies comparing pure water, phosphate (B84403), Tris, and HEPES buffers have shown that the singlet oxygen quantum yield for Erythrosin B is notably different in HEPES compared to the other solvents. nih.govbohrium.com This indicates that the buffer's chemical composition can directly impact the photochemical processes. nih.gov

Light Intensity: The initial rate of photobleaching increases linearly with an increase in light intensity. scispace.com This is because a higher intensity increases the number of photons striking the semiconductor per unit of time, thereby enhancing the generation of reactive species responsible for degradation.

The following table summarizes the effect of pH on the photodegradation rate of Erythrosin B in the presence of a tin dioxide catalyst.

| pH | Rate Constant (k) x 10⁵ (sec⁻¹) |

| 4.0 | 3.55 |

| 5.5 | 4.17 |

| 7.0 | 5.02 |

| 8.5 | 5.83 |

| 9.5 | 5.25 |

| Data sourced from a study on the photocatalytic degradation of Erythrosin-B. |

During the photocatalytic degradation of Erythrosin B, the complex xanthene structure is broken down into simpler, less colored compounds. The main compounds identified as degradation products include phthalic anhydride (B1165640)/phthalic acid and 2,5-dihydroxybenzoic acid. researchgate.net The formation of these intermediates indicates the cleavage of the dye's core structure during the oxidative process.

Biodegradation Processes

Biodegradation utilizes microorganisms to break down organic compounds. While Erythrosin B's toxicity can make aerobic biodegradation challenging, certain microbial systems, particularly fungal ones, have shown the capacity to decolorize and degrade the dye. xhost.rousv.ro

Fungi are particularly well-suited for degrading complex pollutants due to their mycelial growth and production of potent extracellular enzymes. researchgate.net In the case of Erythrosin B, the fungus Neurospora crassa has been used to study its biodegradation. scielo.brresearchgate.netscielo.br The fungus is capable of using the dye as its sole carbon source. scielo.brresearchgate.net

Analysis using Fourier-transform infrared spectroscopy (FTIR) of the fungal cell walls after interaction with the dye showed significant modifications in absorption bands, suggesting enzymatic biodegradation. scielo.brresearchgate.netscielo.br The changes were more pronounced with longer contact time (90 hours vs. 2 hours), indicating a progressive breakdown of the dye molecule. scielo.br Specifically, modifications in the region associated with aromatic halogenated nuclei suggest a biodegradation of the iodine components of the molecule. scielo.br While specific enzymes like azoreductase are key in degrading azo dyes, the enzymatic systems in fungi like N. crassa involve a different, complex set of extracellular enzymes capable of non-specific degradation of aromatic compounds. scielo.brnih.gov

The efficiency of bioremediation depends on the chosen microorganism and the environmental conditions. Fungal systems have demonstrated notable potential for treating Erythrosin B.

Neurospora crassa : Studies using paramorphic forms of N. crassa showed significant removal and degradation of Erythrosin B from an aqueous solution. scielo.brscielo.br The process was evaluated at contact times of 2 and 90 hours, with spectral analysis confirming the modification of the dye's structure, suggesting an effective biodegradation process rather than simple biosorption. researchgate.netscielo.br

Other Fungi : The fungus Phlebia tremellosa has been used to decolorize various synthetic dyes, achieving over 96% reduction in color over 14 days. researchgate.netscielo.br While not specific to Erythrosin B, this highlights the broad capabilities of fungal bioremediation.

Bacterial Systems : While some studies note that aerobic biodegradation of Erythrosin B can be inefficient due to its toxicity, microbial consortia of bacteria and fungi can be more effective. xhost.rousv.rofrontiersin.org Such consortia can leverage different metabolic pathways and withstand higher concentrations of toxic compounds. frontiersin.org

The following table provides an overview of the efficiency of different bioremediation approaches for xanthene dyes.

| Organism/System | Dye | Efficiency | Time |

| Neurospora crassa | Erythrosin B | Significant Degradation | 90 hours |

| Phlebia tremellosa | Synthetic Dyes | >96% Decolorization | 14 days |

| Data compiled from studies on dye biodegradation. scielo.br |

Assessment of Degradation By-products

Initial rapid degradation phases often involve the fragmentation of the erythrosine molecule, leading to the formation of aromatic intermediates. preprints.org Subsequent, slower degradation phases can result in the formation of aliphatic carboxylic acids from the oxidative degradation of these aromatic rings. preprints.org This two-phase degradation process highlights the complexity of breaking down the Erythrosin molecule completely. preprints.org

| Degradation Method | Identified By-products | Reference |

| Photocatalytic Degradation | Phthalic anhydride/phthalic acid, 2,5-dihydroxybenzoic acid | researchgate.net |

| Advanced Oxidation Processes | Aromatic intermediates, Aliphatic carboxylic acids | preprints.org |

Electrochemical Degradation Mechanisms and Optimization

Electrochemical methods, particularly advanced oxidation processes (AOPs), have demonstrated effectiveness in degrading organic pollutants like Erythrosin. These techniques often rely on the generation of highly reactive species to break down the complex structure of the dye.

Reactive species, especially hydroxyl radicals (•OH), play a pivotal role in the degradation of Erythrosin and other organic pollutants. nih.gov These radicals are powerful oxidizing agents that can react non-selectively with organic compounds, leading to the destruction of their chemical structure. In various AOPs, including photocatalysis and electrochemical methods, the generation of hydroxyl radicals is a primary objective. preprints.orgnih.gov Trapping experiments have confirmed that hydroxyl radicals are often the most active species involved in the decomposition of dye molecules. nih.gov The initial attack of hydroxyl radicals is typically on the chromophoric structure of the dye, which is responsible for its color. preprints.org

Radiolytic Degradation Studies (e.g., Gamma Radiation)

Radiolytic methods, particularly those employing gamma radiation, have emerged as a promising technology for the treatment of water contaminated with organic compounds like Erythrosin. The interaction of gamma rays with water molecules generates a variety of reactive species that can effectively degrade the dye.

Gamma radiation treatment has proven to be highly efficient in the degradation and decolorization of aqueous solutions of Erythrosin. The absorption peak in the visible region (around 528 nm), which is characteristic of the dye's color, decreases with an increasing absorbed dose of radiation. researchgate.net The disappearance of this peak indicates the rupture of the chromophoric group responsible for the color. Kinetic studies have shown that the degradation of Erythrosin by gamma radiation typically follows pseudo-first-order kinetics. preprints.orgresearchgate.net High removal efficiencies for the dye, as well as reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), have been observed at specific radiation doses. researchgate.net For example, at a dose of 15 kGy, removal efficiencies of 97% for the food coloring and 81% for TOC have been reported. researchgate.net

| Radiation Dose (kGy) | COD Removal Efficiency (%) | TOC Reduction (%) | Reference |

| 1.41 | ~90 | - | preprints.org |

| 10 | 95 | 80 | |

| 15 | - | 81 | researchgate.net |

The efficiency of radiolytic degradation can be influenced by the presence of various additives and scavengers. The addition of hydrogen peroxide (H2O2) can enhance the decolorization reaction. preprints.org This is because H2O2 reacts with hydrated electrons produced during water radiolysis to generate more hydroxyl radicals, which are potent degrading agents. preprints.org However, there is a "critical dose" of H2O2 beyond which the degradation efficiency may decrease. preprints.org

Conversely, certain substances can act as scavengers, reducing the degradation efficiency. Alcohols, for instance, can retard the degradation process by reacting with the effective radicals, thereby lowering their concentration available to attack the dye molecules. preprints.org Similarly, carbonate and bicarbonate ions are known to be hydroxyl radical scavengers and can inhibit the rate of color decay in degradation processes. nih.gov The impact of these scavengers highlights the central role of radical species in the radiolytic degradation of Erythrosin.

Adsorption and Sorption Studies for Removal from Aqueous Media

The removal of Erythrosin B from aqueous environments through adsorption has been identified as a viable alternative to degradation methods, which can sometimes produce toxic intermediates. core.ac.uk Adsorption is a surface phenomenon where the dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). This approach is valued for its potential to immobilize and remove the dye using low-cost and environmentally friendly materials. core.ac.ukresearchgate.net

Adsorbent Materials and Their Characterization (e.g., Nano-adsorbents, Agro-waste)

A wide array of materials has been investigated for their potential to adsorb Erythrosin B, with a significant focus on sustainable and cost-effective options such as agro-waste and advanced nano-adsorbents. pjoes.comnih.gov

Agro-Waste Adsorbents: Agricultural by-products are attractive adsorbent materials due to their abundance, low cost, and biodegradability. core.ac.ukpjoes.com Studies have successfully utilized materials like pumpkin seed hulls and almond endocarps. core.ac.ukresearchgate.net For instance, pumpkin seed hulls, an agricultural waste product, have been effectively used for Erythrosin B removal. core.ac.ukresearchgate.netdeswater.com Characterization of these hulls using Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) before and after dye adsorption revealed that the attachment of Erythrosin B molecules is likely due to interactions between the carboxyl and/or carbonyl groups present in both the dye and the components of the agro-waste. core.ac.ukresearchgate.net

Another example is the use of activated carbon produced from the endocarp of Terminalia catappa (almond). researchgate.net This agro-waste was subjected to thermal and chemical activation using phosphoric acid. researchgate.net The resulting material's suitability as an adsorbent was confirmed through various physico-chemical analyses, including FTIR and SEM, which help to understand the surface chemistry and morphology of the adsorbent. researchgate.net Other agricultural by-products explored for Erythrosin B adsorption include hen feathers, de-oiled mustard, and biochar from wood chips and corn cobs. researchgate.netdntb.gov.ua

Nano-adsorbents: The unique properties of nanomaterials, such as high surface area and facile separation capabilities, have led to their investigation as high-capacity adsorbents. razi.ac.ir Magnetic Metal-Organic Frameworks (MOFs) are one such class of nano-adsorbents. razi.ac.ir These materials can be easily separated from the solution using an external magnetic field. razi.ac.ir Their physical and structural features are typically investigated using a suite of techniques including Brunauer-Emmett-Teller (BET) analysis for surface area, X-ray Diffraction (XRD) for crystalline structure, FTIR for functional groups, and SEM and Transmission Electron Microscopy (TEM) for morphology. razi.ac.ir

Other nano-adsorbents include graphene oxide decorated with magnetic iron oxide nanoparticles (GO-Fe₃O₄) and pyroaurite-like layered double hydroxides (LDH) derived from bauxite (B576324) tailings. researchgate.netresearchgate.net Multi-walled carbon nanotubes (MWCNTs) functionalized with specific chemical groups have also been synthesized and used for the removal of Erythrosin B. orientjchem.org Characterization of these advanced materials is crucial to understanding their adsorptive performance. researchgate.netorientjchem.org

| Adsorbent Material | Type | Characterization Techniques | Reference |

|---|---|---|---|

| Pumpkin Seed Hulls | Agro-waste | FTIR, SEM | core.ac.uk |

| Activated Carbon from Terminalia catappa (Almond) Endocarp | Agro-waste | Physico-chemical analyses, FTIR, SEM | researchgate.net |

| Prosopisspicigera L. wood carbon-iron oxide composite | Agro-waste Composite | UV-Vis Spectrophotometer | niscair.res.in |

| Magnetic Metal-Organic Framework (MOF) | Nano-adsorbent | BET, XRD, FTIR, SEM, TEM | razi.ac.ir |

| Pyroaurite-like LDH from Bauxite Tailings | Nano-adsorbent | Not specified | researchgate.net |

| Graphene Oxide with Magnetic Iron Oxide Nanoparticles (GO-Fe₃O₄) | Nano-adsorbent | FTIR, XRD, SEM, VSM | researchgate.net |

| Functionalized Multi-Walled Carbon Nanotubes (MWCNTs) | Nano-adsorbent | FTIR, SEM | orientjchem.org |

Adsorption Isotherms and Kinetic Models

To optimize the design of adsorption systems, it is critical to understand the equilibrium and kinetics of the process. scialert.netmdpi.com Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at equilibrium. scialert.net Kinetic models, on the other hand, provide insight into the rate of dye uptake. mdpi.com

Different isotherm models, such as the Langmuir, Freundlich, and Dubinin-Radushkevich models, are fitted to experimental data to describe the adsorption behavior. researchgate.netscialert.net The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. mdpi.com For the adsorption of Erythrosin B onto activated carbon from almond endocarp, the Freundlich model provided the best fit. researchgate.net Conversely, the adsorption onto a Prosopisspicigera L. wood carbon-iron oxide composite was better described by the Langmuir model, with a maximum monolayer adsorption capacity (q_max) of 487.8 mg/g at 20°C. niscair.res.in In the case of pumpkin seed hulls, four different equilibrium models were tested and all fitted the data well, yielding a maximum adsorption capacity of 16.4 mg/g. core.ac.ukresearchgate.net

The kinetics of the adsorption process are often analyzed using pseudo-first-order, pseudo-second-order, and Elovich models. researchgate.netdeswater.com The pseudo-second-order model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. scialert.net This model was found to accurately describe the adsorption of Erythrosin B onto a nanoadsorbent from bauxite tailings. researchgate.net For activated carbon from almond endocarp, the Elovich model best described the adsorption kinetics. researchgate.net The adsorption mechanism for pumpkin seed hulls was suggested to be predominantly controlled by intraparticle diffusion. core.ac.ukresearchgate.net

| Adsorbent Material | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|---|

| Pumpkin Seed Hulls | Langmuir, Freundlich, etc. (all fit well) | Intraparticle Diffusion | 16.4 mg/g | core.ac.ukresearchgate.netresearchgate.net |

| Activated Carbon from Terminalia catappa Endocarp | Freundlich | Elovich | Not specified | researchgate.net |

| Prosopisspicigera L. wood carbon-iron oxide composite | Langmuir | Not specified | 487.8 mg/g | niscair.res.in |

| Pyroaurite-like LDH from Bauxite Tailings | Not specified | Pseudo-second-order | 94.25 mg/g | researchgate.net |

| Graphene Oxide with Magnetic Iron Oxide Nanoparticles | Not specified | Not specified | 89.3 mg/g | researchgate.net |

Regenerative Approaches for Adsorbent Reuse

For an adsorption process to be economically and environmentally sustainable, the regeneration and reuse of the adsorbent material are crucial. google.comnih.gov Regeneration involves desorbing the adsorbed dye, thereby restoring the adsorbent's capacity for subsequent cycles.

Various solutions have been tested for their effectiveness in desorbing Erythrosin B. For pumpkin seed hulls, desorption studies were conducted using a range of eluents, including acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide), and organic solvents (acetone, isopropanol). core.ac.uk The choice of eluent depends on the nature of the adsorbent-adsorbate interaction. For instance, a high concentration of H+ ions from an acid like nitric acid (HNO₃) can exchange with adsorbed cations, releasing them from the adsorbent surface. nih.gov

An alternative to thermal regeneration, which can be energy-intensive, is the use of solvent compositions. google.com Research has shown that mixtures of polar and non-polar solvents, such as ethyl acetate (B1210297) and cyclohexane, can be highly effective at removing adsorbed organic compounds. google.com The ability to regenerate an adsorbent multiple times without a significant loss in efficiency is a key performance indicator. nih.gov For example, some hydrogel adsorbents used for heavy metal removal have demonstrated high efficiency even after 10 regeneration cycles. nih.gov In a unique finding, activated carbon from Terminalia catappa endocarp was reported to be effective for up to five cycles of Erythrosin B removal without requiring a regeneration step in between. researchgate.net

Environmental Fate and Remediation Strategies for Erythrosin

Distribution and Transport in Aquatic and Terrestrial Environments

Once released into the environment, Erythrosin's distribution and transport are governed by various physicochemical processes. In aquatic systems, its fate is influenced by factors such as water chemistry, sunlight, and interaction with sediments. The volatilization of organo-iodine compounds from marine environments is a significant part of iodine's global cycle, suggesting that iodine-containing compounds like Erythrosin could be subject to atmospheric transport. zarmesh.com This process is complex, involving photodissociation in the atmosphere and the formation of particles that act as cloud condensation nuclei. zarmesh.com

In terrestrial environments, the sorption of Erythrosin to soil particles is a key process. muk.ac.ir The dye's mobility and bioavailability in soil are dependent on soil composition, organic matter content, and pH. While some studies focus on the movement of contaminants through various environmental media like surface water and groundwater, specific models for Erythrosin's transport are part of a broader effort to predict the fate of engineered nanomaterials and other pollutants. mdpi.comresearchgate.net These models consider partitioning, transformation, and intermedia transport to estimate the environmental concentrations of such substances. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of technologies designed to degrade persistent organic pollutants like Erythrosin through the generation of highly reactive species, primarily hydroxyl radicals (•OH). mdpi.comdemokritos.grtaltech.ee These methods are considered effective for the detoxification and mineralization of dyes from wastewater. usv.ro

Photocatalytic degradation using semiconductor catalysts is a widely studied AOP for Erythrosin removal. tandfonline.comtandfonline.com This process involves the generation of electron-hole pairs on the catalyst surface upon irradiation with light, leading to the formation of reactive oxygen species that degrade the dye molecules. moef.gov.in

Titanium Dioxide (TiO₂): TiO₂ is a commonly used photocatalyst due to its high activity, chemical stability, and low toxicity. tsijournals.com Studies have shown that TiO₂-assisted photocatalysis can effectively decolorize Erythrosin solutions under UV light. tandfonline.comtandfonline.com The degradation process often follows pseudo-first-order kinetics. tandfonline.com The efficiency of the process is influenced by several parameters, including catalyst concentration, pH, and initial dye concentration. The optimal TiO₂ concentration for Erythrosin degradation has been reported to be around 0.08 g/L. tandfonline.comtandfonline.com The pH of the solution also plays a crucial role due to the amphoteric nature of TiO₂. tandfonline.comtandfonline.com

Doped TiO₂ and Other Catalysts: To enhance the photocatalytic efficiency, especially under visible light, researchers have explored doping TiO₂ with other elements. For instance, N, S-codoped TiO₂ has been reported to be an effective photocatalyst for Erythrosin degradation. tsijournals.com Other semiconductor materials like tin dioxide (SnO₂), zinc oxide (ZnO), zirconium dioxide (ZrO₂), and antimony trioxide (Sb₂O₃) have also been investigated. xhost.rotsijournals.com Among these, TiO₂ P-25 has often demonstrated superior removal efficiency. xhost.ro The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can further enhance the degradation rate by acting as an electron acceptor. xhost.ro

Table 1: Optimal Conditions for Photocatalytic Degradation of Erythrosin

| Catalyst | Optimal pH | Optimal Catalyst Concentration | Light Source | Additional Notes | Reference |

|---|---|---|---|---|---|

| TiO₂ | 5.7 | 0.08 g/L | UV | Follows Langmuir-Hinshelwood model. | tandfonline.comtandfonline.com |

| N, S-codoped TiO₂ | 6.5 | 0.14 g | Not Specified | Rate increases with light intensity up to 50.0 mWcm⁻². | tsijournals.com |

| SnO₂ | 8.5 | 0.10 g | Not Specified | Rate decreases at higher pH due to repulsion. | tsijournals.com |

Sonication, the application of ultrasound, can also be used to degrade organic pollutants. The process, known as sonolysis, involves the formation, growth, and collapse of cavitation bubbles, which generate localized high temperatures and pressures, leading to the formation of reactive radicals. acs.org

The combination of ultrasound with other AOPs, such as electrochemical oxidation, has shown synergistic effects in the degradation of Erythrosin. This sonoelectrochemical process can lead to more complete mineralization of the dye, as indicated by a greater reduction in chemical oxygen demand (COD). researchgate.net Sonochemical methods are also used to synthesize novel nanocatalysts, such as Dy₂O₃-SiO₂ composites, which have demonstrated high efficiency in the photocatalytic decomposition of Erythrosin. nih.gov The use of ultrasound during catalyst synthesis can improve the material's morphology, leading to higher surface area and enhanced photocatalytic activity. ucl.ac.uk

Integrated Remediation Technologies and Process Optimization

Combining different remediation technologies can lead to more efficient and cost-effective treatment of Erythrosin-contaminated water. eeer.orgresearchgate.net For example, integrating chemical oxidation with biological treatment can be more effective than either process alone. taltech.ee Advanced oxidation processes can serve as a pre-treatment step to break down the complex dye molecule into more biodegradable intermediates, which can then be treated by conventional biological methods. taltech.ee

Process optimization is key to the successful implementation of any remediation technology. ebcne.org This involves identifying the optimal operational parameters, such as pH, catalyst loading, and oxidant dosage, to maximize degradation efficiency while minimizing costs. tandfonline.comtsijournals.com For instance, in photocatalysis, an excess of the catalyst can be detrimental due to increased light scattering and reduced light penetration. tandfonline.com Similarly, the combination of sonophotocatalysis with H₂O₂ has been shown to achieve a significantly higher reduction in COD compared to photocatalysis or sonocatalysis alone. ucl.ac.uk The design of the reactor also plays a critical role in the efficiency of the degradation process. ucl.ac.uk

Ecotoxicological Evaluation of Degradation Products on Non-Human Organisms (e.g., Plants, Microorganisms)

While the primary goal of remediation is to remove the parent pollutant, it is crucial to assess the toxicity of the resulting degradation products. xhost.roresearchgate.net Studies have shown that while photocatalytic degradation can completely decolorize Erythrosin solutions, complete mineralization is not always achieved. xhost.ro

Toxicity tests using organisms like the garden cress (Lepidium sativum) have been conducted to evaluate the ecotoxicity of Erythrosin and its photodegradation by-products. xhost.roresearchgate.netresearchgate.net Results indicate that the original Erythrosin dye can inhibit root growth in plants. researchgate.net Interestingly, the solution containing the photodegradation by-products showed a less toxic or even a stimulatory effect on the germination and stem length of Lepidium sativum. xhost.roresearchgate.net However, some intermediates, such as phthalic acid, can have varying effects on different microorganisms. xhost.ro The reduction in chemical oxygen demand (COD) after treatment is often used as an indicator of toxicity reduction. tandfonline.comtandfonline.com These ecotoxicological evaluations are essential to ensure that the remediation process leads to a genuine detoxification of the water. xhost.ro

Table 2: Compounds Mentioned

| Compound Name |

|---|

| Erythrosin |

| Titanium Dioxide |

| Tin Dioxide |

| Zinc Oxide |

| Zirconium Dioxide |

| Antimony Trioxide |

| Hydrogen Peroxide |

| Dy₂O₃-SiO₂ |

Interactions of Erythrosin with Biological Systems Non Clinical Contexts

Molecular Probing and Staining Applications in Microscopy

Erythrosin, a xanthene dye, serves as a versatile tool in various microscopy applications due to its staining and fluorescent properties. scbt.comoxfordlabchem.com It is utilized as a biological stain to enhance the visibility of specific cellular components and structures. macschem.us

Cell Viability Assays in Bacterial Cultures

Erythrosin B has been identified as a valuable vital dye for assessing the viability of both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com This method is based on the principle of membrane exclusion, where cells with compromised plasma membranes are permeable to the dye and are stained, thus being identified as non-viable. tandfonline.comdenovix.com In contrast, live cells with intact membranes exclude the dye and remain unstained. denovix.com

This technique offers a rapid and cost-effective alternative for quantifying dead bacterial cells in a population. researchgate.net Studies have shown that Erythrosin B can effectively distinguish between live and dead bacteria in various species with incubation times as short as five minutes. researchgate.netresearchgate.net The dye's colorimetric and fluorescent properties allow for its use in a range of experimental setups, including bright-field microscopy and flow cytometry. tandfonline.comresearchgate.net For instance, in flow cytometry, dead cells stained with Erythrosin B exhibit a clear increase in fluorescence intensity compared to live cells. researchgate.net This method has been successfully used to monitor changes in bacterial viability over time, such as in response to toxins. researchgate.net

One of the key advantages of Erythrosin B is its broad applicability across different bacterial species at a consistent concentration. researchgate.netresearchgate.net This makes it a versatile tool for various research applications, from routine viability checks to high-throughput screening for new antimicrobial agents. researchgate.net

Table 1: Comparison of Dyes for Cell Viability Assays

| Feature | Erythrosin B | Trypan Blue | Methylene (B1212753) Blue |

| Target Organisms | Broadly applicable to Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com | Commonly used for eukaryotic cells; less effective for bacteria. nih.gov | Used for some yeast and bacteria, but reliability can vary. escarpmentlabs.com |

| Principle | Membrane exclusion dye; stains dead cells. tandfonline.com | Membrane exclusion dye; stains dead cells. nih.gov | Redox indicator; stains viable cells blue. |

| Toxicity | Generally considered non-toxic to cells for extended periods. escarpmentlabs.com | Known to be carcinogenic and cytotoxic. denovix.com | Can be toxic to cells with prolonged exposure. |

| Speed | Rapid staining, effective in as little as 1-5 minutes. researchgate.netescarpmentlabs.com | Requires longer incubation times (e.g., up to 50 minutes). escarpmentlabs.com | Variable staining times. |

Histological and Cytological Staining Mechanisms

In histology and cytology, Erythrosin B is frequently used as a counterstain, often in conjunction with hematoxylin (B73222) in the widely used Hematoxylin and Eosin (B541160) (H&E) staining method. macschem.ussigmaaldrich.comkaltek.it The staining process is a physico-chemical interaction. sigmaaldrich.comkaltek.it

The initial step involves the use of hematoxylin, a basic dye with a positive charge, which binds to the negatively charged phosphate (B84403) groups of nucleic acids within the cell nucleus, staining the nuclei a dark blue to dark violet. sigmaaldrich.comkaltek.it

The subsequent step is counterstaining with the anionic (negatively charged) Erythrosin B. sigmaaldrich.comkaltek.it Erythrosin B binds to positively charged components in the cytoplasm and intercellular substances, such as proteins. macschem.ussigmaaldrich.com This results in these structures being stained in shades of pink to red. sigmaaldrich.com Erythrocytes, or red blood cells, typically appear yellow to orange after staining with this method. sigmaaldrich.comkaltek.it This differential staining provides essential contrast, allowing for the clear visualization and differentiation of nuclear and cytoplasmic details within tissue sections. macschem.us

Erythrosin B can be used on both paraffin-embedded and frozen tissue sections. ontosight.ai It is also employed for staining calcified tissues due to its ability to bind to calcium ions. ontosight.ai

Photochemical and Photosensitizing Properties in Biological Models

Erythrosin is recognized for its photochemical and photosensitizing capabilities, which are harnessed in various biological research models. jfda-online.comresearchgate.net As a photosensitizer, it can absorb light energy and transfer it to surrounding molecules, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. plos.orgresearchgate.net

Photodynamic Activity in Biofilms (e.g., Oral Plaque)

Erythrosin has demonstrated significant potential as a photosensitizer in the photodynamic therapy (PDT) of oral biofilms, such as dental plaque. oup.comresearchgate.net Dental practitioners already use erythrosin as a disclosing agent to visualize plaque. oup.com This existing application gives it an advantage as it directly targets the biofilm. oup.com

When activated by a light source, such as a tungsten filament lamp or a blue light-emitting diode (LED), erythrosin effectively kills bacteria within the biofilm. oup.comnih.gov Studies have shown that erythrosin-mediated PDT is significantly more effective at killing Streptococcus mutans, a key bacterium in dental caries, within biofilms compared to other photosensitizers like Photofrin and methylene blue. oup.comresearchgate.net Research using confocal laser scanning microscopy has revealed that erythrosin is taken up by the biomass of the S. mutans biofilm. oup.comresearchgate.net The effectiveness of PDT with erythrosin has been observed to increase with the age of the biofilm, which may be related to changes in the biofilm's structure and composition over time. oup.comresearchgate.net

Photosensitization in Isolated Cell Lines for Research Purposes

Erythrosin-based PDT is also being investigated for its potential in treating cancer cells. In vitro studies have examined its efficacy as a photosensitizer in malignant and pre-malignant oral epithelial cell lines. plos.orgnih.gov The uptake of erythrosin by these cells has been shown to be dependent on the concentration of the dye. plos.orgnih.gov

Upon light activation, erythrosin induces cell death. plos.org The mechanism of cell death appears to be dependent on the dose of erythrosin used. nih.gov High doses tend to lead to necrosis, while lower doses can induce apoptosis. nih.gov Subcellular localization studies have indicated that erythrosin predominantly accumulates in the mitochondria of these oral epithelial cells. plos.orgnih.gov This localization is significant because the reactive oxygen species generated during PDT have a very short lifetime and their primary targets are in the immediate vicinity of the photosensitizer. plos.org Damage to the mitochondria can trigger cell death pathways. plos.org

Mechanisms of Reactive Oxygen Species Generation in Biological Milieu

The photodynamic activity of erythrosin is predicated on its ability to generate reactive oxygen species (ROS) upon light activation. plos.orgresearchgate.net When erythrosin absorbs a photon of light, it is excited from its ground state to a short-lived singlet state. plos.org It can then transition to a longer-lived triplet state. researchgate.net